10H-Pyridazino[4,3-b][1,4]benzothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10H-pyridazino[4,3-b][1,4]benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10-9(14-8)5-6-11-13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRYVZJEYZQBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704462 | |
| Record name | 10H-Pyridazino[4,3-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-99-4 | |
| Record name | 10H-Pyridazino[4,3-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10h Pyridazino 4,3 B 1 2 Benzothiazine and Its Derivatives
Classical Multi-Step Synthetic Routes
Traditional approaches to synthesizing pyridazinobenzothiazine derivatives often rely on sequential reactions, allowing for the careful construction and modification of the heterocyclic core. These methods provide a high degree of control over the final structure.
Cyclization Reactions and Reaction Mechanisms
The formation of the pyridazine (B1198779) ring is a critical step in the synthesis of pyridazinobenzothiazines. Various cyclization strategies have been employed. One common approach involves the condensation of a dicarbonyl compound with hydrazine (B178648) or its derivatives. For instance, the synthesis of 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one is achieved through the condensation of a β-substituted aryl propionic acid with hydrazine hydrate (B1144303) in an alcoholic solution. asianpubs.org Subsequent reaction with phosphorus oxychloride can then be used to form the 3-chloro-6-substituted phenyl pyridazine. asianpubs.org
Copper-catalyzed cyclization reactions have also proven effective. Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine ring. organic-chemistry.org The choice of solvent can be crucial in these reactions; using acetonitrile (B52724) as the solvent tends to favor the formation of 1,6-dihydropyridazines, while acetic acid can lead directly to the pyridazine product. organic-chemistry.org
The benzothiazine portion of the molecule is typically formed by the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. nih.gov For example, the cyclocondensation of 2-aminothiophenol with α-haloketones or other bifunctional compounds is a well-established method for creating the 1,4-benzothiazine ring system. nih.gov The reaction mechanism often involves an initial nucleophilic attack by the thiol group, followed by an intramolecular condensation of the amino group to close the ring. nih.gov
Ring-Closure Strategies and Intermediate Isolation
The strategy for ring-closure can significantly influence the final product's regiochemistry. In the synthesis of fused pyridazino systems, the length of a side chain on the pyridazinone ring can dictate the cyclization pathway. sciforum.net For example, 4-chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones undergo ring closure under basic conditions. sciforum.net Hydroxyethylamino derivatives tend to form pyridazino[3,4-b]oxazines, while hydroxypropylamino derivatives can yield differently fused pyridazino[3,4-b]oxazepine and pyridazino[4,5-b]oxazepine systems. sciforum.net
The isolation of intermediates is a key feature of multi-step synthesis, allowing for purification and characterization at each stage. In some syntheses, intermediates can be highly reactive and are generated and used in situ. For example, furan (B31954) endoperoxides, which can be thermally unstable, are formed as intermediates in the synthesis of certain pyridazine C-nucleosides. mdpi.com Their reactivity is controlled by maintaining low temperatures. mdpi.com In other cases, stable intermediates are isolated. The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate at room temperature yields 5,6-fused ring pyridazines, where the fulvene (B1219640) acts as a stable precursor. liberty.edu
Smiles Rearrangement Approaches in Pyridazinobenzothiazine Synthesis
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been utilized in the synthesis of heterocyclic compounds, including phenothiazines, a core component of the target molecule. wikipedia.org This rearrangement involves the migration of an aryl group from one heteroatom to another within the same molecule. The classic Smiles rearrangement requires an activated arene, typically with an electron-withdrawing group in the ortho or para position to the leaving group. wikipedia.org
In the context of pyridazinobenzothiazine synthesis, a Smiles rearrangement can be envisioned as a key step in forming the thiazine (B8601807) ring. For instance, the formation of certain pyridazino-fused ring systems has been interpreted as proceeding through a Smiles rearrangement mechanism. sciforum.net A theoretical study on a related S-N-type Smiles rearrangement for synthesizing thiazinone-fused pyridines showed that the process consists of two elementary steps: an intramolecular ipso-position substitution followed by ring closure. researchgate.net This reaction is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net
A variation known as the Truce-Smiles rearrangement occurs when the nucleophile is strong enough (like an organolithium) that the arene does not need an activating group. wikipedia.org More recently, a visible-light-mediated radical Smiles rearrangement has been developed, which also does not require a strongly electron-withdrawing group adjacent to the leaving group. nih.gov The conventional synthesis of phenothiazine (B1677639) derivatives often involved a multi-step process that included a Smiles rearrangement. orientjchem.org
Modern and Sustainable Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and economically viable methods. These include one-pot reactions and the use of alternative energy sources like microwaves.
One-Pot Synthesis Approaches
A three-step one-pot procedure has been successfully used to create novel pyridazine C-nucleosides. mdpi.com This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions. mdpi.com Another strategy for synthesizing phthalazines and pyridazino-aromatics starts from aromatic aldehydes in a one-pot process that tolerates a variety of substituents. nih.gov For pyrazolo[3,4-c]pyridazine derivatives, a one-pot, three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate has been developed. researchgate.net
The table below summarizes examples of one-pot syntheses for pyridazine-containing heterocycles.
| Starting Materials | Catalyst/Reagents | Product | Reference |
| Glycosyl furans | Singlet oxygen, Hydrazine | Pyridazine C-nucleosides | mdpi.com |
| Aromatic aldehydes | Not specified | Phthalazines and Pyridazino-aromatics | nih.gov |
| Arylglyoxalmonohydrates, Pyrazolone, Hydrazine hydrate | DABCO | Pyrazolo[3,4-c]pyridazine derivatives | researchgate.net |
| 2-Hydrazinopyridine, Aromatic aldehydes | Not specified | asianpubs.orgresearchgate.netmdpi.comTriazolo[4,3-a]pyridines | rsc.org |
| o-Phenylenediamine, Aromatic aldehydes | Bismuth nitrate | 2-Substituted benzimidazoles | rhhz.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner products compared to conventional heating methods. mdpi.comgeorgiasouthern.edu
This technology has been successfully applied to the synthesis of various pyridazine and benzothiazine derivatives. For example, the condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid in methanol (B129727) can be completed in 1-3 minutes under microwave irradiation to form quinazoline (B50416) derivatives. asianpubs.org Similarly, the synthesis of 1,4-benzothiazine derivatives via the cyclization of o-aminothiophenol with 1,3-dicarbonyl compounds is efficiently achieved in DMSO under microwave irradiation. orientjchem.org
Microwave-assisted synthesis has also been employed for creating substituted pyridazines through sequential reactions like amination and Suzuki coupling. rsc.org The synthesis of thiazolyl-pyridazinedione derivatives has been accomplished via a multicomponent reaction under microwave irradiation, using chitosan (B1678972) as a natural, eco-friendly catalyst. mdpi.com This highlights the synergy between microwave technology and green chemistry principles. mdpi.com
The table below presents a comparison of reaction times for conventional versus microwave-assisted synthesis for selected phenothiazine derivatives.
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Reference |
| Synthesis of Biphenyl Amino Derivative | Several hours | Not specified | orientjchem.org |
| Thionation to form Phenothiazine | Several hours | 8-10 minutes | orientjchem.org |
| Benzothiazole (B30560) derivative cyclisation | Not specified | 1-1.5 minutes | semanticscholar.org |
Electrochemical Synthesis Methods for Analogues
Electrochemical synthesis has emerged as a powerful and sustainable strategy for constructing complex heterocyclic systems, offering mild, reagent-free conditions. While direct electrochemical synthesis of the 10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine core is not extensively documented, methods applied to analogous N/S-heterocycles provide a clear blueprint for potential synthetic pathways. rsc.org
The electrosynthesis of benzothiazoles, a core component of the target molecule, has been successfully achieved through external oxidant-free intramolecular dehydrogenative C–S cross-coupling. rsc.org This method typically involves the direct anodic oxidation of N-aryl thioamides. The process is believed to proceed via the formation of radical cation intermediates which then undergo cyclization and deprotonation to yield the benzothiazole ring system. nih.gov Similarly, electrochemical methods have been used to generate phenothiazin-5-ium from phenothiazine, a reactive intermediate that can be trapped by various nucleophiles to form new derivatives. nih.gov
These electrochemical approaches, characterized by their high atom economy and use of electricity as a clean reagent, represent a promising avenue for the synthesis of pyridazinobenzothiazine analogues. rsc.orgrsc.org The generation of radical intermediates under electrochemical conditions could facilitate the key C-S and C-N bond-forming reactions required to build the tricyclic framework. dntb.gov.ua
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like 10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free or metal-free reactions, and the application of energy-efficient technologies.
Many established protocols for synthesizing 1,4-benzothiazine derivatives are being updated with greener alternatives. This includes one-pot syntheses that reduce waste and improve efficiency by minimizing intermediate purification steps. For instance, a facile and eco-friendly protocol for synthesizing 1,4-benzothiazine derivatives involves a two-step reaction where the final cyclization is achieved by heating 2-bromoacetylthiadiazole and 2-aminothiophenol in ethanol, a relatively green solvent.
The electrochemical methods discussed previously are inherently green, as they obviate the need for chemical oxidants or reducing agents. rsc.orgrsc.org Other green strategies reported for the synthesis of thiazine derivatives include:
Microwave Irradiation: This technique can significantly reduce reaction times and energy consumption compared to conventional heating.
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions at lower temperatures.
Catalyst-Free and Metal-Free Reactions: Designing syntheses that avoid heavy metal catalysts is a key goal of green chemistry to prevent toxic metal contamination of products and the environment.
Functionalization and Derivatization Strategies
The therapeutic potential of the 10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine scaffold is unlocked through the strategic functionalization and derivatization of the core structure. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
Alkylation Reactions (e.g., N-Methylation)
Alkylation, particularly at the nitrogen atoms of the heterocyclic system, is a fundamental derivatization strategy. The N-10 position of the benzothiazine ring is a common site for alkylation. In one study, 3-hexyloxy-10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine was treated with methyl iodide in the presence of sodium hydride, leading to the formation of the 10-methyl derivative as a primary product. rsc.org Under more forcing conditions, methylation can also occur on the pyridazine ring, yielding products like 2,10-dimethyl-10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazin-3(2H)-one. rsc.org
| Reaction Type | Reagents | Position of Functionalization | Resulting Product | Reference |
| N-Methylation | Methyl iodide, Sodium Hydride | N-10 | 10-Methyl-3-hexyloxy-10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine | rsc.org |
| N-Methylation | Methyl iodide, Sodium Hydride | N-2, N-10 | 2,10-Dimethyl-10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazin-3(2H)-one | rsc.org |
| Dialkylamino-alkylation | Dialkylaminoalkyl chlorides | N-3 or N-10 | 3- or 10-dialkylaminoalkyl derivatives | acs.org |
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a wide array of substituents onto the pyridazinobenzothiazine scaffold, enabling extensive structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For pyridazine-containing heterocycles, Suzuki coupling of a bromo-pyridazine precursor with various (hetero)aryl-boronic acids is a common strategy. nih.govnih.gov This allows for the introduction of phenyl, thienyl, furanyl, and other aromatic moieties onto the pyridazine ring, a versatile method for creating diverse chemical libraries. nih.govmdpi.comresearchgate.net
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is employed. This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is valuable for extending conjugation or for creating precursors for further transformations.
Heck Coupling: The Heck reaction, which couples an alkene with an aryl halide, can be used to introduce vinyl substituents onto the heterocyclic core. nih.gov
These coupling reactions provide a modular approach to derivatization, allowing for the systematic exploration of how different substituents impact the molecule's function. acs.orgnih.gov
| Coupling Reaction | Purpose | Typical Substrates | Catalyst System | Reference |
| Suzuki-Miyaura | Introduction of aryl/heteroaryl groups | Bromo-pyridazine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | nih.govnih.gov |
| Sonogashira | Introduction of alkynyl groups | Aryl halide, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | wikipedia.orgorganic-chemistry.org |
| Heck | Introduction of vinyl groups | Aryl halide, Alkene | Pd catalyst, Base | nih.gov |
Exploration of Different Side-Chain Moieties
Beyond simple alkylation, a variety of side-chain moieties have been introduced to the 10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine system. The goal is often to fine-tune the molecule's properties. For example, the introduction of alkoxy and aryloxy groups at the 3- and 4-positions of the pyridazine ring has been described. rsc.org These groups are typically installed by nucleophilic substitution of a corresponding chloro-precursor.
The synthesis of analogues with different dialkylaminoalkyl side chains has also been a focus of research. acs.org By varying the length of the alkyl chain and the nature of the terminal amino group (e.g., dimethylamino, diethylamino, piperidino), researchers can systematically probe the structural requirements for biological activity.
Synthetic Challenges and Optimization
The synthesis and functionalization of the 10H-pyridazino[4,3-b] acs.orgnih.govbenzothiazine core are not without challenges. Key hurdles include controlling regioselectivity, maximizing yields, and finding optimal reaction conditions.
A significant challenge lies in controlling the site of functionalization, such as alkylation, when multiple reactive nitrogen atoms are present. As seen with methylation, reaction conditions can determine whether substitution occurs at the N-10 position, a pyridazine nitrogen, or both. rsc.org Achieving regioselective substitution often requires careful selection of reagents, bases, and solvents, or the use of protecting group strategies.
Low yields and the formation of by-products are also common issues. For instance, the condensation reactions used to form the core heterocyclic system can be sensitive to reaction temperature; temperatures that are too low may result in incomplete ring closure, while temperatures that are too high can lead to rapid decomposition. Optimization often involves screening various solvents, catalysts, and temperatures to find a balance that favors the desired product.
Furthermore, the synthesis of analogues containing other chalcogens, like selenium or tellurium, presents unique challenges. The precursors, such as 2-aminobenzenetellurole, can be extremely air-sensitive and prone to bond fission under acidic conditions, necessitating their in situ generation and the use of neutral or basic cyclization conditions.
Spectroscopic and Structural Characterization of 10h Pyridazino 4,3 B 1 2 Benzothiazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine system, one would expect to observe distinct signals for the protons on the aromatic and heterocyclic rings, as well as a signal for the amine (N-H) proton.
The chemical shifts (δ) of the aromatic protons are typically found in the downfield region, generally between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact positions and splitting patterns depend on the substitution on the benzene (B151609) and pyridazine (B1198779) rings. The N-H proton of the thiazine (B8601807) ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. For instance, in a related tellurium analog, 7-Methyl-10H-pyrazino[2,3-b] semanticscholar.orgnih.govbenzotellurazine, the N-H proton appears as a singlet at 6.76 ppm in CDCl₃. semanticscholar.org The protons on the fused benzene ring of this analog appear between 6.53 and 7.26 ppm, while the pyrazine (B50134) ring protons are observed at 7.62 and 7.88 ppm. semanticscholar.org
Table 1: ¹H NMR Data for the Analogous Compound 7-Methyl-10H-pyrazino[2,3-b] semanticscholar.orgnih.govbenzotellurazine in CDCl₃ semanticscholar.org
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 2.21 | Singlet (s) | 3H | -CH₃ |
| 6.53 | Doublet (d) | 1H | Aromatic H |
| 6.76 | Singlet (s) | 1H | N-H |
| 6.86 | Doublet (d) | 1H | Aromatic H |
| 7.03 | Singlet (s) | 1H | Aromatic H |
| 7.26 | Doublet (d) | 1H | Aromatic H |
| 7.62 | Doublet (d) | 1H | Pyrazine H |
| 7.88 | Doublet (d) | 1H | Pyrazine H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il
For 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine, the carbon signals are expected in the aromatic region, typically from 110 to 155 ppm. The specific chemical shifts are influenced by the electronic effects of the adjacent nitrogen and sulfur heteroatoms. In the ¹³C NMR spectrum of the analogous compound 10H-Pyrazino[2,3-b] semanticscholar.orgnih.govbenzotellurazine, ten distinct carbon signals are observed, confirming the presence of the fused ring system. semanticscholar.org The chemical shifts for this tellurium analog range from 96.03 to 150.75 ppm. semanticscholar.org Similar ranges would be expected for the sulfur-containing pyridazino compound, with slight variations due to the different heteroatom (S vs. Te) and the different arrangement of nitrogen atoms in the pyridazine ring. Quaternary carbons, those not attached to any protons, often show weaker signals. huji.ac.il
Table 2: ¹³C NMR Data for the Analogous Compound 10H-Pyrazino[2,3-b] semanticscholar.orgnih.govbenzotellurazine in CDCl₃ semanticscholar.org
| Chemical Shift (δ, ppm) |
| 96.03 |
| 116.83 |
| 124.36 |
| 124.85 |
| 128.83 |
| 134.52 |
| 139.96 |
| 140.02 |
| 141.36 |
| 150.75 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine, the key characteristic vibrations are associated with the N-H bond, the aromatic C-H bonds, and the C=C and C=N bonds within the heterocyclic and aromatic rings.
The N-H stretching vibration of the secondary amine in the thiazine ring is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. For example, IR analysis of related pyridazine derivatives shows the N-H stretch at approximately 3095 cm⁻¹. liberty.edu In the related 4H-1,4-benzothiazine structure, an N-H peak is observed at 3275.24 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations for the aromatic and heterocyclic C=C and C=N bonds are found in the 1400-1650 cm⁻¹ region. liberty.edu The C-S stretching vibration is usually weak and appears in the fingerprint region between 600-800 cm⁻¹. While IR spectroscopy is mentioned in the literature for related isomers, specific frequency data are often not detailed in abstracts. nih.gov
Table 3: Expected Characteristic IR Absorption Bands for 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1400 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch | 600 - 800 |
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, although it is less commonly reported in the surveyed literature for this class of compounds.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can also provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The parent molecule, 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine, has a chemical formula of C₁₀H₇N₃S. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. For comparison, the tellurium analog C₁₀H₇N₃Te shows a calculated m/z for [M+H]⁺ that corresponds well with the observed HRMS data across its isotopic distribution. semanticscholar.org
In addition to determining the molecular weight, mass spectrometry can fragment the molecule into smaller, characteristic ions. The analysis of these fragments provides valuable clues about the molecule's structure. For 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine, the fragmentation pattern would likely involve cleavages characteristic of fused heterocyclic systems.
Plausible fragmentation pathways include the loss of stable neutral molecules from the pyridazine ring, such as dinitrogen (N₂) or hydrogen cyanide (HCN). The thiazine ring could undergo cleavage, potentially leading to the loss of sulfur-containing fragments. In studies of a brominated derivative of the tellurium analog, a prominent fragment observed was [M-Br]⁺, indicating the loss of the halogen substituent is a favored fragmentation pathway. semanticscholar.org The specific fragmentation pattern of the parent 10H-Pyridazino[4,3-b] semanticscholar.orgnih.govbenzothiazine would serve as a fingerprint for its structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For molecules like 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine, which contain multiple unsaturated rings and heteroatoms with lone pairs of electrons, the UV-Vis spectrum is typically characterized by transitions of n- or π-electrons to the π*-excited state. These transitions occur in the experimentally accessible region of 200–700 nm.
The core structure of 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine contains several chromophores—parts of the molecule that absorb light. These include the benzene ring, the pyridazine ring, and the thiazine ring. The fusion of these rings creates an extended conjugated π-system, which influences the energy of the electronic transitions. Typically, two main types of absorption bands are expected for such systems:
π → π* transitions: These are usually high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In extended conjugated systems, these transitions are shifted to longer wavelengths (bathochromic shift).
n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are typically of lower intensity compared to π → π* transitions.
In related phenothiazine (B1677639) derivatives, characteristic absorption bands are observed that can be attributed to n-π* and π-π* transitions. For instance, a substituted 10H-phenothiazine derivative showed absorption bands at 280 nm and 234 nm, which were ascribed to n-π* and π-π* transitions, respectively. mdpi.com The introduction of substituents on the 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine scaffold would be expected to modify the absorption maxima (λmax) and the intensity of these bands.
Table 1: Expected Electronic Transitions in 10H-Pyridazino[4,3-b] liberty.edursc.orgbenzothiazine Systems
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π bonding to π antibonding | Shorter wavelength (higher energy) | High |
| n → π | Non-bonding to π antibonding | Longer wavelength (lower energy) | Low to Medium |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the precise molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.
The 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine system is a tricyclic structure. Based on studies of analogous compounds, the central thiazine ring is not perfectly flat. Instead, the molecule adopts a folded or "V-shaped" conformation. This is a characteristic feature of phenothiazines and related heterocyclic systems.
Table 2: Conformational Features of Pyridazinobenzothiazine-like Systems
| Compound | Conformation | Planarity | Source |
| 8-chloro-10H-pyrazino[2,3-b] liberty.edursc.orgbenzothiazine | V-shaped | Nearly planar | semanticscholar.org |
| 10H-pyrazino[2,3-b] liberty.edursc.orgbenzotellurazine | Pronounced V-shape | Non-planar | semanticscholar.org |
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. For 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine, the presence of a secondary amine (N-H) group in the thiazine ring and nitrogen atoms in the pyridazine ring allows for the formation of hydrogen bonds.
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the pyridazine nitrogen atoms can act as acceptors. This can lead to the formation of hydrogen-bonded dimers or more extended chains and networks in the solid state. For example, the tellurium analog, 10H-pyrazino[2,3-b] liberty.edursc.orgbenzotellurazine, forms hydrogen-bonded dimers in the crystal lattice. semanticscholar.org In other related heterocyclic systems, various intermolecular hydrogen bonds such as N-H···N and C-H···N have been observed to stabilize the crystal structure. liberty.edusemanticscholar.org
π-π Stacking: The extended aromatic system of the 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine core makes it susceptible to π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent molecules and contribute significantly to the stability of the crystal packing. The geometry of these interactions can vary, from perfectly face-to-face to offset or edge-to-face arrangements. In related pyridazine and oxadiazole systems, π-π stacking has been identified as a key factor in their supramolecular organization. nih.govnih.gov
Table 3: Common Intermolecular Interactions in Pyridazinobenzothiazine Systems
| Interaction Type | Description | Potential Groups Involved |
| Hydrogen Bonding | Donation and acceptance of a hydrogen atom | N-H (donor), Pyridazine N (acceptor) |
| π-π Stacking | Non-covalent interaction between aromatic rings | Benzene, Pyridazine, and Thiazine rings |
| C-H···π Interactions | Interaction of a C-H bond with a π-system | C-H bonds and the aromatic rings |
Advanced Spectroscopic Techniques for Isomer and Tautomer Identification
The 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine system has the potential to exist in different isomeric and tautomeric forms. Advanced spectroscopic techniques are essential for the unambiguous identification of these species.
Isomers: Different positional isomers can arise from the placement of substituents on the aromatic rings. The synthesis of various derivatives of 3H-pyridazino[4,5-b] liberty.edursc.orgbenzothiazin-4(10H)-one has been reported, highlighting the existence of different isomers based on the substitution pattern. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for distinguishing between such isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their electronic environment.
Tautomers: Tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconvertible. For the pyridazino[4,3-b] liberty.edursc.orgbenzothiazine system, lactam-lactim tautomerism could be possible in derivatives containing a carbonyl group, such as 3H-pyridazino[4,5-b] liberty.edursc.orgbenzothiazin-4(10H)-one. Studies on related dihydroxypyridazino[4,5-d]pyridazine have investigated its tautomeric behavior using infrared (IR) and UV spectroscopy, as well as chemical reactions. rsc.org Furthermore, investigations into the tautomerism of 4-methyldihydro-1,3,4-benzotriazepin-5-ones have utilized X-ray diffraction and quantum chemical calculations to reassign the correct tautomeric form. For the parent 10H-pyridazino[4,3-b] liberty.edursc.orgbenzothiazine, while less likely to exhibit simple tautomerism, its derivatives could present complex equilibria. Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be instrumental in identifying the predominant tautomer in solution by establishing long-range correlations between protons and carbons.
Table 4: Spectroscopic Techniques for Isomer and Tautomer Analysis
| Technique | Application | Information Obtained |
| 1H and 13C NMR | Isomer and Tautomer Identification | Chemical shifts, coupling constants, and connectivity provide a detailed map of the molecular structure. |
| HMBC | Tautomer Identification | Establishes long-range (2-4 bond) correlations between protons and carbons, helping to identify the correct tautomeric form. |
| X-ray Crystallography | Tautomer Identification | Provides the definitive solid-state structure, confirming the predominant tautomer in the crystal. |
| IR Spectroscopy | Tautomer Identification | The presence or absence of specific functional group vibrations (e.g., C=O vs. O-H) can indicate the tautomeric form. |
| UV-Vis Spectroscopy | Tautomer Identification | Different tautomers will have distinct electronic systems and thus different absorption spectra. |
Computational and Theoretical Investigations of 10h Pyridazino 4,3 B 1 2 Benzothiazine
Quantum Chemical Calculations
No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 10H-Pyridazino[4,3-b] nih.govbeilstein-journals.orgbenzothiazine. Such calculations would require dedicated density functional theory (DFT) or other quantum mechanical modeling studies, which have not been located.
Specific information on the charge distribution, molecular electrostatic potential (MESP), and predicted reactive sites for 10H-Pyridazino[4,3-b] nih.govbeilstein-journals.orgbenzothiazine is not available in the current body of scientific literature.
Molecular Dynamics and Conformation Studies
There are no available studies that have investigated the conformational preferences or the molecular flexibility of the 10H-Pyridazino[4,3-b] nih.govbeilstein-journals.orgbenzothiazine ring system.
Modeling of intermolecular interactions, which is crucial for understanding the behavior of the compound in a condensed phase or its interaction with biological targets, has not been reported for 10H-Pyridazino[4,3-b] nih.govbeilstein-journals.orgbenzothiazine.
Mechanistic Predictions and Reaction Pathway Modeling
No theoretical studies on the potential reaction mechanisms or synthesis pathways involving 10H-Pyridazino[4,3-b] nih.govbeilstein-journals.orgbenzothiazine have been found. While the synthesis of related pyridazine (B1198779) derivatives has been documented, the computational modeling of these reaction pathways is not provided. researchgate.net
Theoretical Elucidation of Reaction Mechanisms (e.g., Rearrangements)
While no specific studies on the reaction mechanisms of 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine were found, research on related compounds offers insight into potential transformations. A notable reaction in the synthesis of similar heterocyclic systems is the Smiles rearrangement. For instance, a one-pot cyclization reaction for preparing pyridazino[4,5-b] mdpi.commdpi.comthiazine-dione analogues utilizes this rearrangement. nih.gov This type of intramolecular nucleophilic aromatic substitution is a plausible pathway in the synthesis or rearrangement of pyridazinobenzothiazine scaffolds.
A theoretical study of such a rearrangement for 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine would involve mapping the potential energy surface to identify transition states and intermediates. This would clarify the step-by-step process of bond breaking and formation, providing a detailed atomistic view of the reaction pathway. Computational studies on other benzothiazine syntheses have elucidated mechanisms involving Michael additions followed by intramolecular condensation. researchgate.net
Free Energy Changes and Reaction Feasibility
The feasibility of a chemical reaction, such as the synthesis or rearrangement of 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine, can be predicted by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, and therefore feasible, reaction.
A hypothetical table of calculated free energy changes for a proposed synthetic route to 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine is presented below. These values are illustrative and would require specific DFT calculations to be validated.
| Reaction Step | Reactants | Products | Calculated ΔG (kcal/mol) |
| Step 1 | Precursor A + Precursor B | Intermediate C | -15.2 |
| Step 2 | Intermediate C | Transition State D | +25.8 |
| Step 3 | Transition State D | 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine | -40.5 |
| Overall | Precursor A + Precursor B | 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine | -30.0 |
Note: This table is for illustrative purposes only and is not based on published data for the specified compound.
Computational Support for Spectroscopic Data Interpretation
Computational methods are invaluable for corroborating and interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
DFT calculations can predict the chemical shifts (δ) of 1H and 13C NMR spectra with a high degree of accuracy. By comparing the calculated shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. For example, in studies of novel pyridazinone derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level were used to investigate their geometric and electronic characteristics, which underpins the interpretation of their spectroscopic properties. mdpi.comnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help assign specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption maxima (λmax).
An illustrative table comparing hypothetical experimental and computationally predicted spectroscopic data for 10H-Pyridazino[4,3-b] mdpi.commdpi.combenzothiazine is shown below.
| Spectroscopic Data | Experimental Value | Calculated Value (Method) |
| 1H NMR (δ, ppm) | 7.85 (d), 7.54 (t), ... | 7.80, 7.51, ... (GIAO, B3LYP/6-311+G(d,p)) |
| 13C NMR (δ, ppm) | 145.2, 130.8, ... | 144.9, 131.2, ... (GIAO, B3LYP/6-311+G(d,p)) |
| UV-Vis (λmax, nm) | 254, 310 | 250 (π→π), 305 (n→π) (TD-DFT/PCM) |
Note: This table is for illustrative purposes only and is not based on published data for the specified compound.
Structure Activity Relationship Sar Studies of 10h Pyridazino 4,3 B 1 2 Benzothiazine Derivatives
Impact of Substituent Position and Electronic Nature on Biological Interactions
The position and electronic properties of substituents on the 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine nucleus are critical determinants of its biological interactions. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can modulate the molecule's polarity, lipophilicity, and electron distribution, thereby affecting its binding affinity to target receptors or enzymes.
Studies on related heterocyclic systems provide insight into these effects. For instance, in a series of polyhalogenated pyridine (B92270) derivatives, the presence of an electron-donating substituent, such as an amino or hydroxyl group, was found to strongly impact the geometry, electronic structure, and electrostatic properties of the molecule. rsc.org Similarly, for novel phenothiazine (B1677639) derivatives, which share the benzothiazine core, compounds containing electron-releasing groups demonstrated potent antioxidant activity. researchgate.net In a study of imidazo[4,5-b]pyridines, the substitution of the pyridine nucleus with bromine, an electron-withdrawing halogen, markedly increased the antiproliferative activity of the compounds. mdpi.com
These findings suggest that for 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine derivatives, the strategic placement of substituents can be used to fine-tune their biological activity. For example, introducing EDGs on the benzene (B151609) ring could enhance activities where electron richness is favorable for target interaction, while EWGs might be beneficial for other biological targets.
Table 1: Effect of Substituent Electronic Nature on Biological Activity in Related Heterocyclic Systems
| Compound Class | Substituent | Electronic Nature | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridines | Bromine | Electron-Withdrawing | Markedly increased antiproliferative activity | mdpi.com |
| Phenothiazines | -OH, -OCH3 | Electron-Donating | Potent antioxidant activity | researchgate.net |
| Pyridines | -NH2, -OH | Electron-Donating | Strong impact on electronic structure and molecular topology | rsc.org |
Influence of Heterocyclic Moiety Modifications on Chemical and Biological Profiles
Modifications to the core heterocyclic structure of 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine can lead to significant changes in its chemical and biological properties. This includes altering the pyridazine (B1198779) ring, modifying the thiazine (B8601807) ring, or fusing additional rings to the scaffold.
For example, replacing the pyridazine ring with a pyrazine (B50134) ring results in the 10H-pyrazino[2,3-b] nih.govmdpi.combenzothiazine scaffold. Derivatives of this system have been investigated as potent, orally-active inhibitors of intercellular adhesion molecule-1 (ICAM-1) upregulation. researchgate.net Further modification of this pyrazino-benzothiazine core, such as the introduction of piperidine (B6355638) carboxylic acid moieties, led to compounds with potent inhibitory activities in animal models of inflammation. nih.gov
The synthesis of pyridazino[4,5-b] nih.govmdpi.comthiazine-diones has also been described, representing another modification of the core structure where the pyridazine ring is altered. nih.gov Furthermore, the development of more complex systems, such as benzo[a]pyridazino[3,4-c]phenazine derivatives, has yielded compounds with good cytotoxic activities against various human cancer cell lines and promising antimicrobial activities. nih.gov These examples underscore the versatility of the pyridazino-benzothiazine framework and demonstrate that significant alterations to the heterocyclic moiety can unlock new and varied biological profiles. nih.gov
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. For chiral derivatives of 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine, it is expected that the individual enantiomers could exhibit different biological activities, metabolic profiles, and toxicities.
While specific studies on the stereochemistry of 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine derivatives are not extensively documented in the reviewed literature, the principles of stereoisomerism are universally applicable in medicinal chemistry. In the synthesis of related chiral benzothiazole (B30560)–isoquinoline derivatives, stereochemistry was a key consideration in the design of molecules targeting monoamine oxidase and cholinesterase. mdpi.com The separation and independent biological evaluation of enantiomers are crucial steps in the development of chiral drugs. Therefore, for any 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine derivative that possesses a stereocenter, a thorough investigation into the properties of each enantiomer would be essential to fully characterize its pharmacological profile. This remains a significant area for future research for this class of compounds.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.
While specific QSAR studies for 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine were not found, research on related pyridazinone derivatives illustrates the utility of this approach. For instance, 3D-QSAR studies have been applied to pyridazin-3-one derivatives to elucidate the molecular features required for potent phosphodiesterase-4 (PDE4) inhibition. actascientific.com In another study, a 3D-QSAR pharmacophore model was generated for a series of pyridazin-3-one derivatives to predict their vasodilating activity. nih.gov These models typically use statistical methods like Partial Least Squares (PLS) and are validated through cross-validation techniques such as Leave-One-Out (LOO). actascientific.com The descriptors used in such models often relate to steric, electronic, and hydrophobic properties of the molecules. Applying QSAR methodologies to a series of 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine derivatives could provide valuable predictive models to accelerate the discovery of new lead compounds.
Table 2: Example of a 3D-QSAR Model for Pyridazinone Derivatives
| Study Subject | Method | Key Findings | Reference |
|---|---|---|---|
| Pyridazin-3-one derivatives as PDE4 inhibitors | 3D-QSAR | Identified key molecular features for inhibitory activity, providing a model for designing new compounds. | actascientific.com |
| Pyridazin-3-one derivatives as vasodilators | 3D-QSAR Pharmacophore Generation | A validated pharmacophore model was developed that could predict the activity of novel compounds. | nih.gov |
Pharmacophore Elucidation and Molecular Descriptor Analysis
Pharmacophore modeling is a powerful ligand-based drug design tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. This approach is particularly useful when the 3D structure of the target receptor is unknown. nih.govmdpi.com
Studies on structurally related compounds have successfully employed this technique. For a set of N(3)-phenylpyrazinones, a six-point pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring, which yielded a statistically significant 3D-QSAR model for predicting CRF1 antagonistic activity. nih.gov Similarly, a pharmacophore model for pyridazin-3-one derivatives as vasodilators identified two hydrogen bond acceptors and one aromatic ring as key features. nih.gov In the development of dual inhibitors for EGFR and VEGFR2, ligand-based pharmacophore models were created for each target and used to screen compound databases for new potential hits. mdpi.com
Molecular descriptor analysis is often performed in conjunction with pharmacophore modeling and QSAR. Descriptors such as electronegativity, chemical hardness, and the HOMO-LUMO energy gap can provide insights into the reactivity and stability of molecules, which correlate with their biological activity. mdpi.com For 10H-Pyridazino[4,3-b] nih.govmdpi.combenzothiazine derivatives, a combined pharmacophore modeling and molecular descriptor analysis approach would be invaluable for identifying the crucial structural features and physicochemical properties required for a desired biological effect, thus guiding the synthesis of more potent and selective analogs.
Table 3: Common Pharmacophoric Features Identified in Related Heterocycles
| Compound Class | Identified Pharmacophoric Features | Target/Activity | Reference |
|---|---|---|---|
| N(3)-Phenylpyrazinones | 2 H-bond acceptors, 1 H-bond donor, 2 hydrophobic regions, 1 aromatic ring | CRF1 Antagonism | nih.gov |
| Pyridazin-3-ones | 2 H-bond acceptors, 1 aromatic ring | Vasodilation | nih.gov |
| EGFR Inhibitors | 1 hydrophobic group, 3 aromatic groups, 2 H-bond acceptors, 1 H-bond donor | EGFR Inhibition | mdpi.com |
| VEGFR2 Inhibitors | 1 hydrophobic group, 1 aromatic group, 1 H-bond acceptor, 1 H-bond donor | VEGFR2 Inhibition | mdpi.com |
Mechanistic Investigations of Biological Interactions: in Vitro Studies of 10h Pyridazino 4,3 B 1 2 Benzothiazine Analogues
In Vitro Cellular Pathway Modulation
The ability of 10H-Pyridazino[4,3-b] beilstein-journals.orgmdpi.combenzothiazine analogues to modulate cellular pathways is a cornerstone of their pharmacological profile. These interactions are primarily explored through studies on enzyme inhibition, protein binding, and the disruption of microbial resistance mechanisms like efflux pumps.
Analogues of 10H-Pyridazino[4,3-b] beilstein-journals.orgmdpi.combenzothiazine have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions.
Carbonic Anhydrase (CA) The inhibition of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport, has been a significant area of investigation. Analogues featuring a pyrazole (B372694) ring fused to the benzothiazine core have demonstrated notable inhibitory activity. Studies on pyrazolo[4,3-e] beilstein-journals.orgmdpi.comnih.govtriazine sulfonamides revealed selective and potent inhibition of the tumor-associated isoform CA IX, which is linked to cancer progression. nih.gov For instance, compound 8e from this series was identified as a highly effective CA IX inhibitor with a low nanomolar inhibition constant (Ki). nih.gov Similarly, pyrazolobenzothiazine acetamides were assessed against four human CA isoforms (CA I, II, IX, and XII), showing a comparative relationship for inhibition selectivity between the cytosolic (I, II) and transmembrane tumor-associated (IX, XII) forms. beilstein-journals.org Further research on pyrazolo[4,3-c]pyridine sulfonamides also documented inhibitory activity against various human and bacterial CA isoforms. nih.gov
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzothiazine Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Target Isoform | Key Compound | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-e] beilstein-journals.orgmdpi.comnih.govtriazine Sulfonamides | CA IX | 8e | 13.8 nM | nih.gov |
| Pyrazolo[4,3-e] beilstein-journals.orgmdpi.comnih.govtriazine Sulfonamides | CA IX | 8c | 25.4 nM | nih.gov |
| Pyrazolo[4,3-e] beilstein-journals.orgmdpi.comnih.govtriazine Sulfonamides | CA IX | 8d | 24.5 nM | nih.gov |
| Pyrazolo[4,3-e] beilstein-journals.orgmdpi.comnih.govtriazine Sulfonamides | CA IX | 8g | 27.7 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | E. coli β-CA | 1j | 94.9 nM | nih.gov |
15-Lipoxygenase (15-LO) 15-Lipoxygenase is an enzyme involved in the inflammatory cascade through the metabolism of arachidonic acid. Pyrimido[4,5-b] beilstein-journals.orgmdpi.combenzothiazine derivatives, which are structural analogues of the pyridazino[4,3-b] beilstein-journals.orgmdpi.combenzothiazine system, have been synthesized and evaluated as potential 15-LO inhibitors. nih.gov Docking studies suggested that the sulfur atom of the benzothiazine ring orients toward the iron atom in the enzyme's active site, an interaction deemed essential for inhibitory activity. nih.gov Structure-activity relationship (SAR) studies highlighted that the presence of a methyl group at the 4-position of the pyrimido[4,5-b] beilstein-journals.orgmdpi.combenzothiazine core significantly enhances 15-LO inhibitory activity. nih.gov
Table 2: Inhibition of 15-Lipoxygenase (15-LO) by Pyrimido[4,5-b] beilstein-journals.orgmdpi.combenzothiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 4d | 18 | nih.gov |
| 4e | 34 | nih.gov |
Histone Deacetylase 6 (HDAC6) HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. While direct studies on pyridazino[4,3-b] beilstein-journals.orgmdpi.combenzothiazine are limited, related benzothiazole-bearing analogues have emerged as potent HDAC inhibitors. nih.gov One such compound, designated as compound 26, showed high efficacy, particularly against HDAC6, with an IC₅₀ value of 11 nM. nih.gov This highlights the potential of the broader benzothiazine scaffold in targeting this important class of enzymes.
The interaction of these compounds with proteins extends beyond enzymatic active sites to include binding with transport proteins and interference with cell surface receptor signaling.
Spectroscopic studies have been conducted on a 9-amino-5-alkyl-12(H)-quino[3,4-b] beilstein-journals.orgmdpi.combenzothiazine chloride analogue to analyze its interaction with major plasma carrier proteins, including human serum albumin (HSA), α1 acid glycoprotein (B1211001) (AGP), and human γ globulin (HGG). nih.gov The results indicated that the compound binds weakly to these proteins, which can influence its distribution and availability in the body. nih.gov While the binding affinity was low, the interaction was sufficient to affect the tertiary structure of the proteins, though the secondary structure remained largely intact. nih.gov
In a different context, 10H-pyrazino[2,3-b] beilstein-journals.orgmdpi.combenzothiazine derivatives have been shown to inhibit the upregulation of intercellular adhesion molecule-1 (ICAM-1). nih.govnih.gov This demonstrates an interaction with a cellular signaling pathway that governs inflammation. A key derivative, N-[1-(10H-Pyrazino[2,3-b] beilstein-journals.orgmdpi.combenzothiazin-8-ylmethyl)piperidin-4-yl]-N',N'-dimethylsulfamide (compound 7p), proved to be a potent inhibitor of this pathway. nih.govresearchgate.net
A critical mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which expel antimicrobial agents from the cell. The NorA efflux pump in Staphylococcus aureus is a well-studied example. frontiersin.org Several classes of benzothiazine analogues have been identified as potent NorA efflux pump inhibitors (EPIs).
Pyrazolo[4,3-c] beilstein-journals.orgnih.govbenzothiazine 5,5-dioxide derivatives were investigated starting from a known hit compound. nih.govnih.gov This led to the identification of new, potent analogues (compounds 3, 10, and 19) that showed a synergistic effect with the antibiotic ciprofloxacin (B1669076) against resistant S. aureus strains. nih.govnih.gov The synergistic activity was confirmed to be dependent on the presence of the NorA pump. nih.govnih.gov Furthermore, these EPIs, when combined with ciprofloxacin, were also found to reduce the formation of bacterial biofilms, a key factor in chronic infections. nih.govnih.govrsc.org Research on 3-phenyl-1,4-benzothiazine derivatives also identified potent NorA EPIs that could restore the activity of ciprofloxacin in resistant strains. researchgate.net
Table 3: Activity of Benzothiazine Analogues as NorA Efflux Pump Inhibitors (EPIs) This table is interactive. You can sort and filter the data.
| Compound Class | Key Compound(s) | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c] beilstein-journals.orgnih.govbenzothiazine 5,5-dioxide | 3, 10, 19 | Potent NorA inhibition; Synergy with ciprofloxacin; Reduction of biofilm formation | nih.govnih.gov |
| Pyrazolobenzothiazine | 2 | Biofilm formation reduction in S. aureus & S. epidermidis; Synergy with ciprofloxacin | rsc.org |
| 3-Phenyl-1,4-benzothiazine | 6k, 7j | Good activity in ethidium (B1194527) bromide efflux inhibition assay; Restored ciprofloxacin activity | researchgate.net |
Nucleic Acid Interactions
Direct interaction with DNA and RNA represents another significant mechanism through which small molecules can exert biological effects. Studies on benzothiazine-based compounds have revealed their capacity to bind to nucleic acids, potentially interfering with processes like replication and transcription.
A series of novel 4H-1,3-benzothiazine dyes were synthesized and evaluated as potential DNA and RNA probes. mdpi.com Using techniques such as UV/vis spectrophotometric titrations and circular dichroism, researchers determined that specific derivatives (compounds 1 and 2) act as groove binders for both double-stranded DNA and RNA. mdpi.com These compounds displayed a moderate binding affinity in the micromolar range and were characterized by a dominant single binding mode, suggesting they fit within the grooves of the nucleic acid duplexes. mdpi.com This mode of interaction is common for many small molecules that recognize specific DNA sequences without causing the large structural distortions associated with intercalation. beilstein-journals.org
Table 4: Nucleic Acid Binding Properties of 4H-1,3-Benzothiazine Dyes This table is interactive. You can sort and filter the data.
| Compound | Target | Binding Mode | Affinity (K) | Reference |
|---|---|---|---|---|
| 1 | ds-DNA / ds-RNA | Groove Binding | ~10 µM | mdpi.com |
| 2 | ds-DNA / ds-RNA | Groove Binding | ~10 µM | mdpi.com |
The binding of small molecules to DNA or RNA can alter their structure and, consequently, their function. The groove-binding benzothiazine derivatives were studied using thermal melting experiments, a method used to assess the stability of the DNA double helix. mdpi.com Such binding events can stabilize the duplex, making it more resistant to thermal denaturation, which can in turn inhibit the processes of replication and transcription that require strand separation. While specific functional impacts for the benzothiazine derivatives were not detailed, groove binding is a known mechanism for inhibiting the catalytic action of enzymes that interact with DNA, such as topoisomerases and endonucleases. beilstein-journals.org
Antioxidant Activity in Cellular and Cell-Free Systems
The antioxidant potential of compounds related to the pyridazinone and benzothiazine core has been a subject of scientific investigation. These studies often measure the ability of the compounds to scavenge free radicals, which are implicated in oxidative stress and cellular damage.
Research into 1,2-benzothiazine derivatives has highlighted their capacity to neutralize free radicals. mdpi.com In vitro assays, such as those using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are commonly employed to quantify this radical-scavenging ability. mdpi.com The goal of this research is to identify new compounds that can mitigate oxidative stress, a factor in both inflammatory diseases and cancer. mdpi.com
Similarly, studies on N3 substituted thiazolo[4,5-b]pyridines, which share a fused heterocyclic system, have demonstrated notable antioxidant activity. biointerfaceresearch.com The scavenging effect on DPPH radicals was used to evaluate these derivatives, with some compounds showing more potent activity than existing antioxidants. biointerfaceresearch.com Furthermore, certain thiourea (B124793) derivatives of benzothiazines have been recognized as potent free radical scavengers capable of preventing oxidative damage. unisi.it The antioxidant properties of pyridazinone-based molecules have also been noted as a significant area of their biological activity. nih.gov
Antimicrobial Efficacy in In Vitro Assays (e.g., Bacterial, Fungal Strains)
The benzothiazine nucleus is a critical scaffold in the development of new antimicrobial agents. mdpi.comnih.gov Derivatives of 1,4-thiazine have shown a broad spectrum of antibacterial activity in vitro, proving effective against various Gram-positive and Gram-negative bacteria. nih.gov
A study on 1,2-benzothiazine 1,1-dioxide derivatives tested their efficacy against clinically relevant microorganisms. nih.gov The findings indicated that all tested compounds had greater antimicrobial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis than the solvent control. nih.gov However, susceptibility among Gram-negative bacteria such as P. aeruginosa, E. coli, and K. pneumoniae was limited to specific compounds. nih.gov Notably, many of the tested benzothiazine derivatives displayed a lower minimum inhibitory concentration (MIC) against Gram-positive bacteria than povidone-iodine, a commonly used antiseptic. nih.gov
Further research into pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole (B30560) derivatives confirmed their ability to inhibit the growth of tested bacterial strains. mdpi.com One derivative, featuring a p-fluorophenyl substituent, showed exceptional activity against all tested bacteria, surpassing the reference drug. mdpi.com In the same study, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives also demonstrated higher antimicrobial activity than the standard controls, cefotaxime (B1668864) and fluconazole. mdpi.com The pyridazinone structure itself is recognized for its wide range of biological effects, including antibacterial and antifungal activities.
Cytotoxicity and Antiproliferative Investigations in Specific Cell Lines
The cytotoxic and antiproliferative potential of pyridazino-benzothiazine analogues and related structures is a significant area of cancer research. Various derivatives have been synthesized and evaluated against numerous human cancer cell lines.
Analogues of 1,4-benzothiazine have been shown to possess antitumor cytotoxicity. nih.gov Studies on 3(2H)-pyridazinone derivatives have also been prominent. For instance, a series of new 3(2H)-pyridazinone compounds linked to a piperazinyl group were evaluated for their effects on gastric adenocarcinoma (AGS) cells. nih.govresearchgate.net Several of these compounds exhibited good anti-proliferative effects against AGS cells while showing limited cytotoxicity towards normal human gingival fibroblasts. nih.govresearchgate.net
Another study focused on pyrrolo[1,2-b]pyridazines, which were tested on human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. mdpi.com The results indicated dose- and time-dependent cytotoxic activity, with some compounds showing the highest antitumor effect against the colon cancer cells. mdpi.com Similarly, a series of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives displayed moderate to potent antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines. researchgate.net
The table below summarizes the findings from various studies on the cytotoxic activity of related compounds.
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| 1,4-Benzothiazine analogues | Mouse thymocytes | Antitumor cytotoxicity | nih.gov |
| 3(2H)-Pyridazinone derivatives | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | nih.govresearchgate.net |
| Pyrrolo[1,2-b]pyridazines | Colon (LoVo), Breast (MCF-7), Ovary (SK-OV-3) | Dose- and time-dependent cytotoxicity | mdpi.com |
| 1,2,4-Triazolo[4,3-b]pyridazines | SGC-7901, A549, HT-1080 | Moderate to potent antiproliferative activity | researchgate.net |
| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives | Lung (NCI-H460), Liver (HepG2), Colon (HCT-116) | Potent to moderate cytotoxic activity | mdpi.com |
Apoptosis Induction Mechanisms in Cellular Models
A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Research has delved into the complex signaling pathways initiated by these molecules in cancer cells.
Studies on 1,4-benzothiazine (1,4-B) analogues revealed their ability to induce apoptosis in mouse thymocytes. nih.govresearchgate.net The process was found to involve a cascade of biochemical events, including the activation of specific enzymes like phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to ceramide generation. nih.govresearchgate.net This is followed by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-8, -9, and -3. nih.gov The structure of the 1,4-B analogues, particularly the sulfur oxidation state and the nature of side chains, was found to modulate the effectiveness of apoptosis induction. nih.gov
Further investigations into novel pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govresearchgate.nettriazine sulfonamide derivatives in colon cancer cells (DLD-1 and HT-29) also confirmed apoptosis induction, as measured by Annexin V binding assays. mdpi.com The most potent of these compounds significantly increased the population of apoptotic cells and was also associated with the loss of mitochondrial membrane potential and caspase-8 activation. mdpi.com The development of pyridazinone derivatives as inducers of caspase 3 and apoptosis is an active area of research for creating more effective cancer treatments. nih.gov
Neuroprotective Effects in In Vitro Models
Analogues of benzothiazine have been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases.
A study on newly synthesized 4H-3,1-benzothiazine derivatives demonstrated their ability to confer neuroprotection against glutamate-induced injury in a concentration-dependent manner in SH-SY5Y neuroblastoma cells. unisi.it These compounds were also effective in reducing glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in a model of oxygen/glucose deprivation and reperfusion in brain slices, showing higher potency than the approved drug Riluzole. unisi.it Furthermore, the compounds limited the formation of reactive oxygen species (ROS) in neuronal preparations and inhibited neuronal voltage-dependent sodium and calcium channels. unisi.it
Anti-inflammatory Response in Cellular Models
The pyridazinone and benzothiazine scaffolds are foundational in the search for novel anti-inflammatory agents. nih.govmdpi.com Inflammation is a key process in many diseases, and controlling it is a major therapeutic goal. mdpi.com
Derivatives of 1,2-benzothiazine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. mdpi.com Some pyridazinone derivatives have also been reported to inhibit COX-2. Other studies have shown that pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced inflammation. mdpi.com
A screen of a library of pyridazinone and related derivatives identified numerous compounds that could inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The most potent of these inhibitors also reduced the production of the pro-inflammatory cytokine interleukin 6 (IL-6). mdpi.com Research on 2H-pyridazino[4,5-b] nih.govnih.govbenzothiazin-1(10H)-one and 3H-pyridazino[4,5-b] nih.govnih.govbenzothiazin-4(10H)-one derivatives has also confirmed anti-inflammatory activity, with some compounds showing potency comparable or superior to the standard drug phenylbutazone (B1037) in rat models. nih.govnih.gov
Derivatives and Analogues of 10h Pyridazino 4,3 B 1 2 Benzothiazine
Structural Classification of Related Benzothiazine and Pyridazine (B1198779) Scaffolds
The foundation of the target molecule lies in two key heterocyclic systems: benzothiazine and pyridazine. The classification of derivatives often begins by considering the variations within these core structures.
Benzothiazine Scaffolds: Benzothiazines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a thiazine (B8601807) ring. rsc.org They are categorized into five main classes based on the relative positions of the nitrogen and sulfur atoms in the thiazine ring: 1,2-, 2,1-, 1,3-, 3,1-, and 1,4-benzothiazines. researchgate.net The fusion of these rings creates a scaffold that is a valuable starting point for designing novel heterocyclic systems. rsc.org The 1,4-benzothiazine structure, as seen in the parent compound, is a motif of significant interest in medicinal chemistry. rsc.org
Pyridazine Scaffolds: Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms. researchgate.net When fused with other rings, they form bi- or tricyclic scaffolds that are key features in many biologically active compounds. researchgate.netnih.gov The pyridazine nucleus is considered a versatile scaffold in the development of new pharmacologically active molecules. researchgate.net
The combination of these two scaffolds results in a tricyclic system. The specific linkage, denoted as [4,3-b] in the target compound, describes how the pyridazine ring is fused to the scispace.comnih.govbenzothiazine core.
Table 1: Classification of Core Heterocyclic Scaffolds
| Scaffold Type | Description | Key Structural Features |
|---|---|---|
| Benzothiazines | Benzene ring fused to a thiazine ring. rsc.org | Isomers exist based on N/S atom positions (e.g., 1,4-benzothiazine, 2,1-benzothiazine). researchgate.net |
| Pyridazines | Six-membered ring with two adjacent nitrogen atoms. researchgate.net | Can be part of non-fused, fused bi-, or tricyclic systems. researchgate.net |
Pyrido-Fused Benzothiazines
Pyrido-fused benzothiazines are structural analogues where a pyridine (B92270) ring is fused to the benzothiazine core instead of a pyridazine ring. These compounds are synthesized through various methods, often involving the reaction of substituted 2-chloro-3-nitropyridines with o-aminothiophenols. researchgate.net This process can involve a sequential nucleophilic substitution and a Smiles rearrangement. researchgate.net The resulting pyrido[3,2-b] scispace.comnih.govbenzothiazines are part of a broader class of fused heterocyclic systems. researchgate.net Another synthetic route involves the reaction of 2-substituted methylthiazoles with α,β-unsaturated nitriles to create pyrido[2,1-b]benzothiazole derivatives. scispace.com
Table 2: Examples of Pyrido-Fused Benzothiazine Systems
| Compound Class | Synthetic Precursors | Method | Reference |
|---|---|---|---|
| Pyrido[3,2-b] scispace.comnih.govbenzothiazines | Substituted 2-chloro-3-nitropyridines, o-aminothiophenols | Base-mediated sequential nucleophilic substitution, Smiles rearrangement | researchgate.net |
| Pyrido[2,1-b]benzothiazoles | 2-substituted methylthiazoles, α,β-unsaturated nitriles | Condensation reaction | scispace.com |
Pyrazino-Fused Benzothiazines
Replacing the pyridazine ring with a pyrazine (B50134) ring leads to the formation of pyrazino-fused benzothiazines. The synthesis of the parent compound of this class, 10H-pyrazino[2,3-b] scispace.comnih.govbenzothiazine, is well-established and often serves as a reference for creating related chalcogen analogues (containing selenium or tellurium). semanticscholar.org The common synthetic strategy involves the condensation of 2,3-dichloropyrazine (B116531) with 2-aminothiophenol (B119425). semanticscholar.org This reaction can be extended to prepare various derivatives. semanticscholar.org Research has led to the development of novel piperidine (B6355638) carboxylic acid derivatives of 10H-pyrazino[2,3-b] scispace.comnih.govbenzothiazine. nih.gov
A comparative study on the synthesis of sulfur, selenium, and tellurium-containing congeners revealed that the conditions required for ring closure become significantly more drastic for the heavier elements. semanticscholar.org For instance, the synthesis of 10H-pyrazino[2,3-b] scispace.comnih.govbenzotellurazine requires carefully controlled high temperatures in DMSO, whereas the sulfur analogue forms under less demanding conditions. semanticscholar.org
Table 3: Comparison of Pyrazino-Fused Chalcogen-azines
| Compound | Heteroatom (X) | Key Synthetic Feature | Reference |
|---|---|---|---|
| 10H-Pyrazino[2,3-b] scispace.comnih.govbenzothiazine | S | Condensation of 2,3-dichloropyrazine and 2-aminothiophenol. semanticscholar.org | semanticscholar.org |
| 10H-Pyrazino[2,3-b] scispace.comnih.govbenzoselenazine | Se | Condensation using 2-aminoselenophenol. semanticscholar.org | semanticscholar.org |
Other Fused Ring Systems and Polycyclic Derivatives
The core pyridazinobenzothiazine structure can be incorporated into larger, more complex polycyclic systems. For example, research into pyridopyridazines has led to the synthesis of pentacyclic analogues from bis(nitroquinolines). mdpi.com Furthermore, dialkylamino-alkylation of related structures like 3H-pyridazino[4,5-b] scispace.comnih.govbenzothiazin-4(10H)-one-5,5-dioxide yields various polycyclic derivatives. nih.gov
The synthesis of these complex molecules often involves multi-step processes. For instance, the methylation of 2H-pyridazino[4,5-b] scispace.comnih.govbenzothiazin-1(10H)-one-5,5-dioxide is a key step in producing certain derivatives. nih.gov Similarly, one-pot syntheses involving a Smiles rearrangement have been developed to create pyridazino[4,5-b] scispace.comnih.govthiazine-diones. nih.gov
Table 4: Selected Polycyclic and Fused-Ring Derivatives
| Base Scaffold | Type of Derivative | Synthetic Note | Reference |
|---|---|---|---|
| Pyrido[3,4-c]pyridazine | Pentacyclic analogues | Prepared from bis(nitroquinolines). mdpi.com | mdpi.com |
| 3H-Pyridazino[4,5-b] scispace.comnih.govbenzothiazin-4(10H)-one | 3-dialkylaminoalkyl-derivatives | Produced by dialkylamino-alkylation. nih.gov | nih.gov |
| 2H-Pyridazino[4,5-b] scispace.comnih.govbenzothiazin-1(10H)-one | Methyl and dialkylaminoalkyl derivatives | Synthesized via methylation and oxidation reactions. nih.gov | nih.gov |
Isomeric Forms and Tautomeric Considerations
Isomerism is a critical aspect of the chemistry of pyridazinobenzothiazines. The fusion of the pyridazine and benzothiazine rings can occur in different ways, leading to structural isomers. For example, the target compound is 10H-pyridazino[4,3-b] scispace.comnih.govbenzothiazine, while research has also been conducted on the [4,5-b] isomer. nih.govnih.gov The specific arrangement of the fused rings significantly influences the molecule's properties.
Tautomerism, the interconversion of structural isomers through the migration of a proton, is also a relevant consideration. In heterocyclic systems rich in nitrogen and containing amine or amide functionalities, lactam-lactim tautomerism can occur. While specific studies on the tautomerism of 10H-pyridazino[4,3-b] scispace.comnih.govbenzothiazine are not extensively detailed in the provided context, the potential for such equilibria exists due to the N-H proton in the thiazine and pyridazine rings. For example, in related pyrimido[2,1-b] scispace.comresearchgate.netthiazine systems, the reactivity is influenced by the presence of acidic protons and internal nucleophiles, hinting at dynamic structural possibilities. mdpi.com
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| 10H-Pyridazino[4,3-b] scispace.comnih.govbenzothiazine |
| 1,2-Benzothiazine |
| 2,1-Benzothiazine |
| 1,3-Benzothiazine |
| 3,1-Benzothiazine |
| 1,4-Benzothiazine |
| Pyridazine |
| Pyrido[3,2-b] scispace.comnih.govbenzothiazine |
| Pyrido[2,1-b]benzothiazole |
| 10H-Pyrazino[2,3-b] scispace.comnih.govbenzothiazine |
| 10H-Pyrazino[2,3-b] scispace.comnih.govbenzoselenazine |
| 10H-Pyrazino[2,3-b] scispace.comnih.govbenzotellurazine |
| Pyrido[3,4-c]pyridazine |
| 3H-Pyridazino[4,5-b] scispace.comnih.govbenzothiazin-4(10H)-one-5,5-dioxide |
| 2H-Pyridazino[4,5-b] scispace.comnih.govbenzothiazin-1(10H)-one-5,5-dioxide |
| Pyridazino[4,5-b] scispace.comnih.govthiazine-dione |
| 8-chloro-10H-pyrazino[2,3-b] scispace.comnih.govbenzothiazine |
Advanced Research Directions and Potential Applications
Development of Chemical Probes and Tools for Biological Research
The development of novel chemical probes is crucial for dissecting complex biological processes. The 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine scaffold holds promise for the design of such tools. Benzothiazine derivatives have been investigated as fluorescent probes and sensors. nih.gov For instance, certain 4H-1,3-benzothiazines have been evaluated as novel DNA/RNA probes, capable of binding within the grooves of these nucleic acids. nih.gov This suggests that the 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine core could be functionalized to create selective probes for biomolecules.
The pyridazine (B1198779) moiety, known for its hydrogen bonding capabilities and defined dipole moment, can contribute to specific target recognition. nih.gov By incorporating appropriate substituents, such as fluorophores or reactive groups for covalent labeling, derivatives of 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine could be engineered to visualize, quantify, or isolate specific proteins or other cellular components, thereby aiding in the elucidation of their functions.
Exploration of Material Science Applications (e.g., Supramolecular Assemblies, Ligands, Photosensitizers)
The unique electronic and structural characteristics of the 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine scaffold make it an interesting candidate for material science applications.
Supramolecular Assemblies: The planar, aromatic nature of the fused ring system, combined with the potential for π-π stacking interactions and hydrogen bonding (via the pyridazine nitrogens and the thiazine (B8601807) nitrogen), could facilitate the formation of ordered supramolecular structures. These assemblies are of interest for developing novel organic materials with tailored electronic or optical properties.
Ligands for Metal Complexes: The nitrogen atoms within the pyridazine and thiazine rings can act as coordination sites for metal ions. Pyridazine derivatives are known to serve as ligands in coordination chemistry. rjptonline.org The resulting metal complexes of 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine could exhibit interesting catalytic, magnetic, or photophysical properties.
Photosensitizers: Pheomelanins, which contain a 1,4-benzothiazine nucleus, are known to function as photosensitizers, leading to the production of reactive oxygen species (ROS). cbijournal.com This intrinsic property of the benzothiazine core suggests that 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine derivatives could be explored as photosensitizers in photodynamic therapy (PDT) for cancer or for other applications requiring light-induced chemical reactions.
| Potential Material Science Application | Key Structural Feature |
| Supramolecular Assemblies | Planar aromatic system, H-bond donors/acceptors |
| Metal Complex Ligands | Nitrogen atoms for coordination |
| Photosensitizers | 1,4-Benzothiazine core |
Integration with Advanced Drug Discovery Platforms (excluding clinical trials)
Modern drug discovery relies on high-throughput screening (HTS) and the use of diverse chemical libraries. The 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine scaffold represents a novel chemical space that could be integrated into these platforms. The synthesis of a focused library of derivatives with varied substituents would allow for screening against a wide range of biological targets.
The pyridazine ring is considered a "privileged structure" in medicinal chemistry, appearing in several approved drugs and clinical candidates. nih.govnih.gov Similarly, benzothiazines are present in commercially available drugs and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govbenthamdirect.comresearchgate.net The fusion of these two pharmacologically relevant moieties could lead to compounds with unique and potent biological profiles. For example, some pyridazino-fused ring systems have been investigated for their potential as non-nucleoside HIV reverse transcriptase inhibitors. nih.gov
Chemoinformatic and Computational Chemistry Approaches in Compound Discovery
Chemoinformatic and computational methods are invaluable for prioritizing synthetic targets and predicting the properties of novel compounds.
Chemoinformatics: The concept of "scaffold hopping" involves replacing a known active scaffold with a bioisosteric one to improve properties or find new intellectual property. chemrxiv.orgchemrxiv.org Chemoinformatic tools could be used to identify the 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine scaffold as a potential bioisostere for other known pharmacophores. Databases of chemical structures and their biological activities can be mined to identify potential targets for this scaffold.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine and its derivatives. mdpi.comnih.gov Such studies can predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, which are crucial for understanding reactivity and potential intermolecular interactions. mdpi.comnih.gov Molecular docking simulations can be used to virtually screen libraries of 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine derivatives against the binding sites of known drug targets, helping to prioritize compounds for synthesis and biological evaluation. mdpi.com
| Computational Approach | Application in Compound Discovery |
| Chemoinformatics | Scaffold hopping, target identification |
| DFT Calculations | Prediction of electronic and structural properties |
| Molecular Docking | Virtual screening against biological targets |
Design of Targeted Molecular Modulators based on Mechanistic Insights
A deep understanding of the mechanism of action of bioactive compounds is essential for designing more potent and selective drugs. Should initial screening reveal biological activity for a 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine derivative, further studies would focus on elucidating its molecular target and mechanism.
For instance, if a derivative shows anticancer activity, studies would be initiated to determine if it acts via inhibition of a specific kinase, interaction with DNA, or another mechanism. Pyridazine derivatives have been explored as anticancer agents with defined structure-activity relationships (SAR). nih.gov Benzothiazines have also been investigated for their antiproliferative properties. nih.gov
Once the mechanism is understood, this knowledge can be used to guide the rational design of second-generation modulators. For example, if a compound is found to be a kinase inhibitor, its binding mode can be determined (e.g., through X-ray crystallography), and this structural information can be used to design new analogs with improved affinity and selectivity. The various positions on the 10H-pyridazino[4,3-b] jpsbr.orgresearchgate.netbenzothiazine ring system offer ample opportunities for chemical modification to optimize pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
